[(4-Chlorophenyl)methyl](pentyl)amine
Description
Overview of Aliphatic Amines in Organic Chemistry Research
Aliphatic amines are organic compounds where the nitrogen atom is bonded to at least one open-chain or cyclic alkyl group. acs.org These amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of carbon-containing groups attached to the nitrogen. libretexts.org A key characteristic of aliphatic amines is their basicity, which is generally higher than that of ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups. libretexts.org However, this basicity can be influenced by steric hindrance around the nitrogen atom. libretexts.org
In organic synthesis, aliphatic amines are highly valued as nucleophiles, bases, and building blocks for more complex molecules. acs.org Their ability to form hydrogen bonds significantly influences their physical properties, such as boiling points and solubility in polar solvents. libretexts.org Research in this area often focuses on developing novel synthetic methods, such as reductive amination and alkylation, to create these structures with high selectivity and yield. thieme-connect.comnih.gov They are foundational intermediates in the manufacturing of pharmaceuticals, polymers, dyes, and agrochemicals. acs.org
Research Significance of Aryl-Substituted Amines
Aryl-substituted amines, or aromatic amines, feature a nitrogen atom directly attached to an aromatic ring. This direct attachment fundamentally alters the amine's properties compared to its aliphatic counterparts. The lone pair of electrons on the nitrogen can be delocalized into the aromatic π-system, which reduces the amine's basicity but increases the electron density of the ring, making it highly susceptible to electrophilic aromatic substitution. researchgate.net This property is exploited in the synthesis of a wide array of substituted aromatic compounds.
The study of N-substituted aryl compounds is crucial as they are present in many industrial and environmental contexts. nih.gov Research into aryl amines is driven by their importance as intermediates in the synthesis of dyes, polymers, and particularly, pharmaceuticals. nih.govkoreascience.kr The Sandmeyer reaction, which transforms an aryl amine into a diazonium salt, allows the amino group to be replaced by a wide variety of other functional groups, dramatically expanding the synthetic utility of these compounds. researchgate.net Furthermore, the specific nature and position of substituents on the aromatic ring can fine-tune the molecule's electronic properties and biological activity, a central concept in structure-activity relationship (SAR) studies. nih.govresearchgate.net
Specific Research Context and Importance of (4-Chlorophenyl)methylamine
The (4-Chlorophenyl)methylamine scaffold is a hybrid structure incorporating features of both aryl and aliphatic amines. It contains a benzylamine (B48309) core, where the amine is separated from the aromatic ring by a methylene (B1212753) (-CH₂-) group, and a chlorine substituent on the para position of the phenyl ring. This structure is of significant interest in chemical research, primarily as a versatile building block for larger, more complex molecules.
The presence of the 4-chlorophenyl group is common in medicinal chemistry, as the chlorine atom can modulate properties like lipophilicity, metabolic stability, and binding interactions with biological targets. Compounds containing this moiety are investigated for a range of applications. For instance, related structures like (4-Chlorophenyl)(phenyl)methanamine are known components and synthetic precursors for antihistamines. The (4-chlorophenyl)methylamine unit serves as a key intermediate in the synthesis of various bioactive molecules and is employed in studies exploring structure-activity relationships of amine compounds. researchgate.net
Research Objectives and Scope of Investigation
Given the absence of extensive published data on the specific compound (4-Chlorophenyl)methylamine, a foundational research investigation would focus on its synthesis, purification, and comprehensive characterization. The primary objectives would be:
To develop an efficient synthetic route: Investigating standard amine synthesis methodologies, such as reductive amination or direct alkylation, to produce (4-Chlorophenyl)methylamine with high purity and yield.
To characterize the compound's structure and physical properties: This involves utilizing a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure. Basic physical properties such as molecular weight would be determined.
To create a baseline for future research: By establishing a reliable synthesis and a detailed analytical profile, this investigation would provide the necessary groundwork for any future studies into the compound's potential applications in materials science or medicinal chemistry.
The scope of this notional investigation is strictly limited to the chemical synthesis and physicochemical characterization of the title compound, excluding any biological or toxicological evaluation.
Detailed Research Findings
Synthesis and Characterization
The synthesis of the secondary amine (4-Chlorophenyl)methylamine can be approached through established organic chemistry methods. A highly effective and common strategy is the reductive amination of an aldehyde. This process involves the reaction of 4-chlorobenzaldehyde (B46862) with a primary amine, pentylamine. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgthieme-connect.com This method is often preferred because it is a one-pot reaction and tends to have high chemoselectivity, minimizing the over-alkylation that can plague other methods. thieme-connect.com
An alternative route is the direct N-alkylation of 4-chlorobenzylamine (B54526) with a suitable pentyl halide (e.g., 1-bromopentane). libretexts.org This reaction is a nucleophilic substitution where the primary amine attacks the electrophilic carbon of the alkyl halide. However, a significant drawback of this method is the potential for over-alkylation. acs.orgnih.gov The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms a tertiary amine, resulting in a mixture of products that can be difficult to separate. libretexts.org
Physicochemical and Spectroscopic Data
As this compound is not widely cataloged, experimental data is limited. However, its fundamental properties can be calculated, and its spectroscopic profile can be predicted based on its structure.
Table 1: Physicochemical Properties of (4-Chlorophenyl)methylamine
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClN | Calculated |
| Molecular Weight | 211.73 g/mol | Calculated |
| Appearance | Not Determined | - |
| Boiling Point | Not Determined | - |
| Density | Not Determined | - |
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic methods. The expected data from these analyses are summarized below.
Table 2: Predicted Spectroscopic Data for (4-Chlorophenyl)methylamine
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the ~7.2-7.4 ppm region, characteristic of a 1,4-disubstituted benzene (B151609) ring. - Benzylic Protons: A singlet at ~3.7 ppm (-CH₂-Ar). - N-H Proton: A broad singlet (variable position). - Alkyl Protons: A series of multiplets for the pentyl chain between ~0.8-2.6 ppm, including a triplet for the terminal methyl group. |
| ¹³C NMR | - Aromatic Carbons: Four signals in the aromatic region (~128-140 ppm), including the carbon attached to chlorine (C-Cl) and the ipso-carbon. - Benzylic Carbon: A signal around 54 ppm (-CH₂-Ar). - Alkyl Carbons: Five distinct signals for the pentyl chain carbons. |
| IR Spectroscopy | - N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1600 and 1490 cm⁻¹. - C-Cl Stretch: A strong band in the 1090-1015 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 211, along with a characteristic M+2 peak at m/z 213 (approx. 1/3 intensity) due to the ³⁷Cl isotope. - Major Fragment: A prominent peak at m/z 125, corresponding to the 4-chlorobenzyl cation ([C₇H₆Cl]⁺), formed by cleavage of the C-N bond. |
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h5-8,14H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXSGPZPYZUXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294812 | |
| Record name | 4-Chloro-N-pentylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851269-51-7 | |
| Record name | 4-Chloro-N-pentylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851269-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-pentylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chlorophenyl Methylamine
Established Reaction Pathways for Amine Synthesis
Traditional methods for synthesizing primary amines like (4-Chlorophenyl)methylamine are well-documented and widely practiced. These pathways, including reductive amination and alkylation, offer reliable and effective means of production, though they may present challenges regarding selectivity and waste generation.
Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. nih.govorganic-chemistry.org This process typically involves a one-pot reaction where a carbonyl compound, in this case, 4-chlorobenzaldehyde (B46862), reacts with an ammonia (B1221849) source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine, (4-Chlorophenyl)methylamine. masterorganicchemistry.comyoutube.com
The key advantage of this method is that it avoids the common problem of over-alkylation often seen in direct alkylation of ammonia. masterorganicchemistry.com A variety of reducing agents can be employed, each with specific advantages concerning reactivity and selectivity. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.comresearchgate.net Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic than its cyanide counterpart, and catalytic hydrogenation. nih.govmasterorganicchemistry.com
| Reducing Agent | Ammonia Source | Typical Solvent | Key Features |
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia / Ammonium (B1175870) Salt | Methanol (MeOH) | Selectively reduces imines; toxic cyanide byproduct. researchgate.net |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia / Ammonium Salt | Dichloromethane (DCM) | Less toxic alternative to NaBH₃CN; moisture sensitive. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ammonia | Ethanol (B145695) (EtOH) | Atom-economical; requires pressure equipment and catalyst (e.g., Pd/C, Raney Ni). nih.gov |
| Borohydride (B1222165) Exchange Resin (BER) | Ammonia | Tetrahydrofuran (THF) | Heterogeneous reagent, allowing for easier product purification. |
The synthesis of primary amines via the alkylation of ammonia with an alkyl halide is one of the oldest methods for C-N bond formation. In this context, (4-Chlorophenyl)methylamine is synthesized by reacting 4-chlorobenzyl chloride or 4-chlorobenzyl bromide with ammonia.
While direct, this approach is notoriously difficult to control. The primary amine product is often more nucleophilic than ammonia itself, leading to subsequent alkylation reactions that form significant amounts of the secondary (bis[(4-chlorophenyl)methyl]amine) and tertiary amine byproducts. rug.nl This lack of selectivity results in complex product mixtures and lower yields of the desired primary amine, necessitating challenging purification steps. nih.govresearchgate.net To favor mono-alkylation, a large excess of ammonia is typically used to increase the probability of the alkyl halide reacting with ammonia rather than the product amine.
Reaction Scheme for Alkylation:
Step 1 (Desired): 4-Cl-C₆H₄CH₂-Cl + NH₃ → 4-Cl-C₆H₄CH₂-NH₂ + HCl
Step 2 (Side Reaction): 4-Cl-C₆H₄CH₂-NH₂ + 4-Cl-C₆H₄CH₂-Cl → (4-Cl-C₆H₄CH₂)₂NH + HCl
Modern organic synthesis has been revolutionized by the development of palladium-catalyzed cross-coupling reactions for C-N bond formation, most notably the Buchwald-Hartwig amination. atlanchimpharma.com This methodology allows for the coupling of aryl halides with amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov For the synthesis of primary benzylamines, ammonia surrogates or ammonium salts can be used. nih.gov
This approach offers a powerful alternative to classical methods, often proceeding under milder conditions with greater functional group tolerance. nih.gov The reaction involves a catalytic cycle where the palladium center undergoes oxidative addition into the aryl halide bond, followed by coordination of the amine, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. The choice of ligand is critical for the reaction's success, influencing catalyst activity and stability. nih.gov Research continues to produce new generations of ligands that enable these couplings at lower catalyst loadings and temperatures. nih.govnih.gov
| Catalyst System Component | Example | Role in Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | The active catalytic species is generated in situ from these stable precursors. |
| Ligand | Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos) | Stabilizes the palladium center and facilitates the key steps of the catalytic cycle. nih.gov |
| Base | NaOt-Bu, K₃PO₄ | Activates the amine nucleophile and neutralizes the acid produced during the reaction. |
| Amine Source | Ammonium salts (e.g., (NH₄)₂SO₄), Ammonia surrogates | Provides the -NH₂ group for the cross-coupling reaction. nih.gov |
Novel and Sustainable Synthetic Routes
In response to the growing need for environmentally responsible chemical manufacturing, significant research has focused on developing novel synthetic pathways that adhere to the principles of green chemistry. These routes aim to minimize waste, reduce energy consumption, and utilize renewable resources.
A key strategy in green amination is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.org This elegant, atom-economical process uses alcohols as the alkylating agents instead of halides, with water being the only theoretical byproduct. rug.nlresearchgate.net For the synthesis of (4-Chlorophenyl)methylamine, this route would start from 4-chlorobenzyl alcohol and an ammonia source.
The reaction is typically catalyzed by a transition metal complex (e.g., based on Nickel, Ruthenium, or Iridium). researchgate.netorganic-chemistry.org The catalyst transiently "borrows" hydrogen from the alcohol to oxidize it to the corresponding aldehyde (4-chlorobenzaldehyde). The aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the same catalyst using the "borrowed" hydrogen to yield the final primary amine. nih.govresearchgate.net This process avoids the use of stoichiometric organohalide reactants and the production of salt waste associated with traditional alkylation. rug.nl
Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. rsc.org For amine synthesis, a rising class of enzymes known as amine dehydrogenases (AmDHs) has shown immense potential. nih.gov These enzymes catalyze the asymmetric reductive amination of ketones and aldehydes to produce chiral amines with exceptional selectivity. nih.govfrontiersin.org
In a typical biocatalytic setup for producing (4-Chlorophenyl)methylamine, an AmDH enzyme would be used to directly convert 4-chlorobenzaldehyde into the amine. The reaction uses an ammonia source, often an ammonium salt like ammonium formate, which can simultaneously serve as the nitrogen source and, in conjunction with a cofactor recycling system, the hydride source. nih.gov These reactions are performed in aqueous media under mild pH and temperature conditions, representing a highly sustainable and green synthetic route. nih.gov The high selectivity of enzymes also minimizes the formation of byproducts, simplifying purification processes.
Flow Chemistry Applications in (4-Chlorophenyl)methylamine Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of benzylic amines like (4-Chlorophenyl)methylamine. This methodology offers substantial improvements in safety, efficiency, and scalability. mdpi.comnih.gov Flow reactors, characterized by their small reaction volumes and superior heat and mass transfer, allow for the use of reaction conditions that would be hazardous on a large scale in batch reactors. mdpi.comthieme-connect.de
The advantages of this approach are particularly evident when dealing with exothermic reactions or unstable intermediates, which are common in amination processes. mdpi.com The ability to telescope multiple reaction steps without intermediate isolation and purification further enhances the efficiency and reduces waste, aligning with the principles of green chemistry. thieme-connect.de
| Parameter | Batch Reaction (Conventional) | Continuous Flow Reaction | Advantage of Flow Chemistry |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety due to small reactor volume and superior heat dissipation. mdpi.com | Minimizes handling of hazardous materials and risk of explosion. |
| Reaction Time | Often requires several hours to reach completion. nih.gov | Can be reduced to minutes due to efficient mixing and heat transfer. mdpi.comnih.gov | Increased throughput and productivity. |
| Scalability | Scaling up can be complex and may require significant process redesign. | Readily scalable by extending operational time or using parallel reactors ("numbering-up"). uni-muenchen.de | More straightforward transition from laboratory to industrial production. |
| Process Control | Less precise control over temperature, pressure, and mixing. | Precise, real-time control over all reaction parameters. mdpi.com | Improved consistency, yield, and purity of the final product. |
This table provides a comparative overview of batch versus continuous flow processing for the synthesis of benzylic amines, based on analogous and established chemical processes.
Process Optimization and Scalability Research
Optimizing the synthesis of (4-Chlorophenyl)methylamine for industrial-scale production requires a deep understanding of the underlying chemical and physical processes. Research is focused on reaction kinetics, catalyst efficiency, and achieving high stereochemical purity.
Investigation of Reaction Kinetics and Thermodynamics
The primary route to (4-Chlorophenyl)methylamine is the reductive amination of 4-chlorobenzaldehyde. wikipedia.org This process involves two main steps: the formation of an imine intermediate via the reaction of the aldehyde with an amine source (like ammonia), followed by the reduction of the imine to the target amine. wikipedia.orgnih.gov
Computational studies, such as Density Functional Theory (DFT), provide significant insight into the reaction mechanism. The initial nucleophilic addition of the amine to the carbonyl group of the aldehyde forms a hemiaminal intermediate. nih.gov This is followed by a dehydration step to yield the imine. This imine formation is an equilibrium reaction. nih.gov The final step is the irreversible reduction of the C=N double bond.
Key findings from kinetic and thermodynamic investigations include:
Kinetics : The rate-determining step can vary depending on the specific reagents and conditions. In direct reductive amination, where imine formation and reduction occur concurrently, the choice of reducing agent is critical. acs.orgmasterorganicchemistry.com Reagents like sodium triacetoxyborohydride (STAB) are favored because they reduce the protonated imine (iminium ion) much faster than they reduce the starting aldehyde, ensuring high selectivity for the desired amine product. acs.org The activation free energy for the hydride transfer to the imine is significantly lower than that for the corresponding carbonyl compound, making the reaction kinetically favored. acs.org
Catalyst Development and Screening for Enhanced Efficiency
The efficiency of reductive amination is highly dependent on the catalyst used for the reduction step, especially when using molecular hydrogen as the reducing agent. rsc.org Research in this area focuses on developing catalysts that are active, selective, and robust. Both homogeneous and heterogeneous catalysts have been explored. rsc.org
Recent studies have investigated the use of earth-abundant metals like cobalt as alternatives to more expensive precious metal catalysts (e.g., palladium, platinum, ruthenium). mdpi.comresearchgate.net For example, cobalt-based composites prepared by pyrolyzing cobalt(II) acetate and an organic precursor on a silica support have shown significant efficacy. mdpi.com These catalysts, containing metallic cobalt nanoparticles and N-doped carbon, have been successfully used for the reductive amination of p-chlorobenzaldehyde. mdpi.comresearchgate.net
Screening of these catalysts under specific conditions (100 °C, 100 bar H₂) demonstrates their potential for producing N-alkyl-(4-chlorophenyl)methylamines in good yields. mdpi.com The choice of catalyst support and the organic precursor used in its preparation significantly influences the final yield and selectivity. mdpi.comresearchgate.net
| Catalyst | Substrate Amine | Conversion (%) | Yield of N-butyl-(4-chlorophenyl)methylamine (%) |
| Co-DAB/SiO₂-1 | n-butylamine | 100 | 89 |
| Co-DAB/SiO₂-2 | n-butylamine | 98 | 89 |
| Co-Phen/SiO₂-1 | n-butylamine | 97 | 81 |
| Co-Phen/SiO₂-2 | n-butylamine | 90 | 78 |
| Co-Im/SiO₂ | n-butylamine | 78 | 60 |
Data sourced from studies on the catalytic amination of p-chlorobenzaldehyde using various cobalt-containing composites. mdpi.com
Stereoselective Synthesis Research
The synthesis of enantiomerically pure chiral amines is of paramount importance, as these compounds are critical building blocks for the pharmaceutical industry. acs.orgyale.edu For (4-Chlorophenyl)methylamine, achieving a specific stereoisomer requires stereoselective synthesis methods.
The most direct and efficient approach is the asymmetric hydrogenation of the corresponding prochiral imine, formed from 4-chlorobenzaldehyde. acs.org This transformation relies on the use of chiral catalysts that can differentiate between the two faces of the imine, leading to a preponderance of one enantiomer.
Key areas of research in stereoselective synthesis include:
Transition Metal Catalysis : Chiral complexes of metals like iridium, rhodium, and palladium with specialized chiral ligands (e.g., JosiPhos, BINOL-derived ligands) are highly effective for asymmetric hydrogenation. acs.orgbeilstein-journals.org These catalysts can achieve high enantiomeric excess (ee) under optimized conditions.
Chiral Auxiliaries : The use of chiral reagents, such as tert-butanesulfinamide, has become a versatile and widely adopted method. yale.edu This auxiliary reacts with 4-chlorobenzaldehyde to form a chiral N-sulfinyl imine. Subsequent reduction of this imine is highly diastereoselective, controlled by the stereocenter on the sulfur atom. The auxiliary can then be easily cleaved under acidic conditions to yield the highly enantioenriched primary amine. yale.edu
Organocatalysis : Chiral amines themselves, or other small organic molecules, can act as catalysts. acs.org For example, chiral phosphoric acids can catalyze the asymmetric reduction of imines, providing a metal-free alternative for generating stereochemically defined amines.
These methods provide powerful tools for accessing specific stereoisomers of (4-Chlorophenyl)methylamine, which is often a critical requirement for its application in the synthesis of active pharmaceutical ingredients. yale.edu
Mechanistic Organic Chemistry of 4 Chlorophenyl Methylamine
Nucleophilic Reactivity Studies
The lone pair of electrons on the nitrogen atom of (4-chlorophenyl)methylamine dictates its nucleophilic character, making it reactive towards a variety of electrophiles. The presence of the 4-chlorophenyl group subtly influences this reactivity through inductive and resonance effects.
Investigation of Acylation Mechanisms
Acylation of (4-chlorophenyl)methylamine with acylating agents such as acyl chlorides or anhydrides proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. The stability of this intermediate is crucial for the reaction rate. Subsequently, the intermediate collapses, eliminating a leaving group (e.g., chloride or carboxylate) and a proton from the nitrogen, to yield the corresponding N-acylated product, an amide. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.
General Acylation Mechanism
| Step | Description |
|---|---|
| 1 | The nucleophilic nitrogen of (4-chlorophenyl)methylamine attacks the carbonyl carbon of the acylating agent. |
| 2 | Formation of a tetrahedral intermediate. |
| 3 | The intermediate collapses, with the departure of the leaving group. |
| 4 | A base removes a proton from the nitrogen, yielding the final amide product. |
Analysis of Alkylation Pathways
Alkylation of (4-chlorophenyl)methylamine involves the formation of a new carbon-nitrogen bond via a nucleophilic substitution reaction. When reacting with an alkyl halide, the mechanism is typically a direct SN2 displacement. The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This process leads to the formation of a secondary amine. Further alkylation can occur, potentially leading to tertiary amines and quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry. The synthesis of p-chlorobenzylamine, a related compound, can be achieved from p-chloroaniline through diazotization followed by reaction with CuCN and subsequent reduction, highlighting pathways to form the benzylamine (B48309) structure itself. tardigrade.in
Condensation and Imine Formation Mechanisms
(4-Chlorophenyl)methylamine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This acid-catalyzed reaction is reversible and involves several distinct steps. lumenlearning.comlibretexts.orglibretexts.org The reaction begins with the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Following a proton transfer, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). lumenlearning.comlibretexts.org The elimination of water results in the formation of a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom yields the stable imine product. lumenlearning.comlibretexts.org The pH of the reaction medium is critical; it must be acidic enough to protonate the carbonyl and the hydroxyl group of the intermediate but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. lumenlearning.com
Mechanism of Imine Formation lumenlearning.comlibretexts.orglibretexts.org
| Step | Description |
|---|---|
| 1: Nucleophilic Addition | The primary amine attacks the carbonyl group of the aldehyde or ketone. |
| 2: Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. |
| 3: Protonation of OH | The hydroxyl group is protonated by an acid catalyst to form a better leaving group. |
| 4: Elimination of Water | The lone pair on the nitrogen assists in the elimination of a water molecule, forming an iminium ion. |
| 5: Deprotonation | A base removes a proton from the nitrogen to yield the final imine. |
Electrophilic Transformations and Activation
While the amino group is nucleophilic, the benzene (B151609) ring of (4-chlorophenyl)methylamine can undergo electrophilic aromatic substitution. The substituents on the ring—the chloromethylamine group and the chlorine atom—direct the regioselectivity of these reactions. The -CH₂NH₂ group is generally an activating group and ortho-, para-directing. However, under the strongly acidic conditions required for many electrophilic aromatic substitutions, the amino group is protonated to form -CH₂NH₃⁺, which is a deactivating, meta-directing group. The chlorine atom is a deactivating but ortho-, para-directing group.
Halogenation Mechanisms
The direct halogenation of the aromatic ring of (4-chlorophenyl)methylamine requires a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃) to activate the halogen (Cl₂ or Br₂), making it a more potent electrophile. wikipedia.orgyoutube.com The aromatic ring acts as a nucleophile, attacking the polarized halogen complex to form a resonance-stabilized carbocation intermediate known as an arenium ion. wikipedia.org This step temporarily disrupts the aromaticity of the ring. youtube.com In the final step, a weak base removes a proton from the carbon bearing the new halogen, restoring aromaticity and yielding the halogenated product. youtube.com The directing effects of the existing substituents will determine the position of the incoming halogen.
Nitration and Sulfonation Pathways
Nitration: The nitration of aromatic compounds is achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comvedantu.com Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comvedantu.comlibretexts.orglibretexts.org The benzene ring of the substrate attacks the nitronium ion in the rate-determining step to form an arenium ion. vedantu.com Subsequent deprotonation restores the aromaticity of the ring, yielding the nitro-substituted product. masterorganicchemistry.com Given the strongly acidic conditions, the benzylamine side chain will be protonated, directing the incoming nitro group to the meta position relative to the -CH₂NH₃⁺ group.
Sulfonation: Aromatic sulfonation is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.comlibretexts.org The electrophile in this reaction is sulfur trioxide (SO₃) or protonated sulfur trioxide. masterorganicchemistry.comyoutube.com The mechanism is analogous to other electrophilic aromatic substitutions: the aromatic ring attacks the electrophile, forming a carbocation intermediate, which then loses a proton to form the sulfonic acid derivative. masterorganicchemistry.comyoutube.com A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid. libretexts.orglibretexts.org This reversibility allows the sulfonic acid group to be used as a temporary blocking group in organic synthesis. libretexts.orglibretexts.org
Role in Acid-Base Catalyzed Reactions
The fundamental chemical nature of an amine is its basicity and nucleophilicity, derived from the lone pair of electrons on the nitrogen atom. In the context of (4-Chlorophenyl)methylamine, this property allows it to function as a catalyst in various organic transformations. Amines can act as Brønsted-Lowry bases, accepting a proton, or as Lewis bases/nucleophiles, donating their electron pair to an electrophilic center.
As a base catalyst, the amine can deprotonate acidic protons in a substrate, generating a reactive intermediate. For instance, in reactions involving carbonyl compounds, it can facilitate enolate formation, which is a key step in transformations like aldol (B89426) and Claisen condensations.
More significantly, secondary amines are renowned for their role as nucleophilic catalysts, particularly in enamine and iminium catalysis. In this mode, the amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion.
A relevant example of base-catalyzed reactivity involving a similar structural motif is the intramolecular cyclization of certain aminoacetylenic ketones. mdpi.com In one study, the cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one to a pyrrol-3-one derivative is catalyzed by potassium hydroxide. mdpi.com The proposed mechanism involves the initial addition of water, followed by a ring closure where the amine's nitrogen atom attacks a carbonyl group. mdpi.com This highlights the nucleophilic character of the nitrogen atom within the (4-chlorophenyl)amino moiety, which is analogous to the core structure of (4-Chlorophenyl)methylamine.
The general mechanism for nucleophilic acylation catalysis, often exemplified by 4-(Dimethylamino)pyridine (DMAP), provides a model for how amines can activate acylating agents. researchgate.net While (4-Chlorophenyl)methylamine is less activated than DMAP, the principle remains similar: the amine attacks the acylating reagent to form a more reactive intermediate, which is then attacked by the primary nucleophile (e.g., an alcohol). researchgate.net
Table 1: Examples of Amine-Catalyzed Reactions
| Reaction Type | Role of Amine Catalyst | Intermediate | Typical Substrates |
|---|---|---|---|
| Aldol Reaction | Base or Nucleophilic Catalyst | Enolate or Enamine | Aldehydes, Ketones |
| Michael Addition | Base or Nucleophilic Catalyst | Enolate or Enamine | α,β-Unsaturated Carbonyls |
| Acyl Transfer | Nucleophilic Catalyst | Acyl-Ammonium Salt | Acid Anhydrides, Acid Halides |
Radical Chemistry and Photoredox Processes
The involvement of amines in radical chemistry has expanded significantly with the advent of photoredox catalysis. nih.gov This methodology utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) with a substrate to generate radical intermediates under mild conditions. princeton.edu Amines are excellent candidates for SET processes due to the relatively low oxidation potential of the nitrogen lone pair.
For a compound like (4-Chlorophenyl)methylamine, oxidation via a photoredox cycle would generate a nitrogen-centered radical cation. This intermediate can follow several pathways. One common pathway is deprotonation at the α-carbon, leading to the formation of a highly reactive α-amino radical. The (4-chlorophenyl)methyl group, being a substituted benzyl (B1604629) group, can stabilize an adjacent radical through resonance, making the formation of the corresponding α-amino radical particularly favorable. numberanalytics.comnist.gov
This α-amino radical is a versatile intermediate that can participate in a variety of bond-forming reactions. researchgate.net For example, it can be utilized in C-C bond formations through coupling with other radical species or by adding to electron-deficient alkenes. beilstein-journals.org Photoredox-catalyzed methods have been developed for the synthesis of complex amines by reacting α-amino radicals with various coupling partners. researchgate.net
A general scheme for photoredox-catalyzed reactions involving amines is the dual Ni/photoredox catalytic cycle for C(sp²)–C(sp³) cross-coupling. nih.gov In such a system, the photocatalyst, upon excitation by light, oxidizes the amine to generate the α-amino radical. This radical is then captured by a low-valent nickel complex, which subsequently undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C coupled product. nih.gov
Another pathway involves the generation of radicals for addition to imines. Functionalized N-benzylanilines have been synthesized through a process where alkenes add to imines, a reaction believed to proceed via the formation of α-aminodiphenylmethyl radicals. beilstein-journals.org
Table 2: Potential Photoredox Reactions Involving (4-Chlorophenyl)methylamine Analogs
| Reaction Type | Proposed Intermediate | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| C(sp³)–C(sp³) Coupling | α-Amino Radical | Cobalt Catalyst, Photoredox Catalyst | Substituted Bibenzyls | chemrxiv.org |
| C(sp²)–C(sp³) Cross-Coupling | α-Amino Radical | Ni Catalyst, Photoredox Catalyst, Aryl Halide | α-Aryl Amines | nih.gov |
| Sulfonylation/Aminoalkylation | α-Amino Radical | Photocatalyst, Sulfinate, Aldehyde, Aniline (B41778) | γ-Sulfonylamines | researchgate.net |
Theoretical and Computational Studies of 4 Chlorophenyl Methylamine
Quantum Chemical Investigations
Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule at the electronic level. For a molecule like (4-Chlorophenyl)methylamine, these investigations would provide critical insights into its reactivity, stability, and spectroscopic properties.
The electronic structure of (4-Chlorophenyl)methylamine is dictated by the interplay of the electron-withdrawing chloro-substituted aromatic ring and the electron-donating alkylamine moiety.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. In a molecule like (4-Chlorophenyl)methylamine, the HOMO is expected to be localized primarily on the nitrogen atom of the pentylamine group, due to the presence of the lone pair of electrons. The LUMO is anticipated to be distributed over the π-system of the 4-chlorophenyl ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Quantum chemical studies on similar anti-blood cancer agents have shown that such molecular descriptors are crucial in understanding their activity. nih.gov
Below is an illustrative table of calculated electronic properties for a molecule structurally similar to (4-Chlorophenyl)methylamine, based on typical values from computational studies of substituted benzylamines.
| Property | Calculated Value (Illustrative) | Interpretation |
| HOMO Energy | -6.5 eV | Associated with the lone pair of the nitrogen atom; indicates the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Located on the chlorophenyl ring; indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability. |
| Dipole Moment | 2.5 D | Indicates a polar molecule, arising from the electronegative chlorine and nitrogen atoms. |
The flexibility of the pentyl chain and the rotational freedom around the C-N and C-C single bonds mean that (4-Chlorophenyl)methylamine can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
Computational methods like Density Functional Theory (DFT) can be used to perform a potential energy surface (PES) scan, systematically rotating the dihedral angles of the flexible bonds to map the energy landscape. For (4-Chlorophenyl)methylamine, key rotations would include the C(phenyl)-C(methylene) bond, the C(methylene)-N bond, and the various C-C bonds within the pentyl group. The results of such an analysis would reveal the global minimum energy conformation, which is the most populated conformer at thermal equilibrium, as well as other low-energy local minima. Studies on the conformations of hydroxylamine (B1172632) derivatives highlight the importance of such analyses. capes.gov.br
An illustrative table of relative energies for different conformers of a similar N-alkylbenzylamine is presented below.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| Anti (Global Minimum) | ~180° | 0.0 |
| Gauche 1 | ~60° | 1.2 |
| Gauche 2 | ~-60° | 1.2 |
| Eclipsed (Transition State) | ~0° | 4.5 |
Quantum chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For (4-Chlorophenyl)methylamine, potential reactions of interest could include N-alkylation, oxidation, or reactions involving the aromatic ring.
By modeling the reactants, products, and any intermediates, computational chemists can locate the transition state (TS) for each elementary step of a reaction. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the geometry of the reacting species at the moment of bond breaking and forming. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. For example, computational studies have been used to understand the N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole. researchgate.net
Molecular Dynamics Simulations
While quantum chemistry provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into processes that occur over nanoseconds to microseconds.
The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation box.
For (4-Chlorophenyl)methylamine, MD simulations in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute. The polar chlorophenyl group and the amine nitrogen would be expected to form specific interactions with polar solvent molecules. The nonpolar pentyl chain, on the other hand, would likely be surrounded by a more ordered shell of water molecules due to the hydrophobic effect. These solvation shells can influence the molecule's conformational preferences and modulate its reactivity by stabilizing or destabilizing reactants, products, and transition states. The effects of solvent on the protection of benzylamines have been explored using such methods. mdpi.com
MD simulations can also be used to study how molecules of (4-Chlorophenyl)methylamine interact with each other or with other molecules in a mixture. This is crucial for understanding properties like solubility, aggregation, and binding to biological targets.
The simulations can quantify the various types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic rings. For instance, the nitrogen atom of the amine can act as a hydrogen bond acceptor, while the N-H proton can be a hydrogen bond donor. The chlorophenyl rings can engage in π-π stacking, and the pentyl chains can have hydrophobic interactions. The balance of these interactions will determine the macroscopic properties of the substance. The synergistic nature of hydrogen and halogen bonds has been a subject of interest in similar systems. acs.org
An illustrative table summarizing the types of intermolecular interactions expected for (4-Chlorophenyl)methylamine is provided below.
| Interaction Type | Participating Groups | Significance |
| Hydrogen Bonding | Amine N-H with an acceptor; Amine N lone pair with a donor | Influences solubility in protic solvents and self-association. |
| π-π Stacking | Phenyl rings of two molecules | Contributes to aggregation and crystal packing. |
| Halogen Bonding | Chlorine atom with a nucleophilic site | Can influence molecular recognition and self-assembly. |
| Hydrophobic Interactions | Pentyl chains | Drives aggregation in aqueous environments. |
| Dipole-Dipole Interactions | Polar C-Cl and C-N bonds | Affects the overall intermolecular forces and physical properties. |
QSAR and QSPR Methodological Development for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational and statistical methodologies used to create predictive models. wikipedia.orgnih.gov These models establish a mathematical correlation between the structural or physicochemical properties of a set of compounds and their biological activity (QSAR) or physical/chemical properties (QSPR). wikipedia.orgbiointerfaceresearch.com The fundamental principle is that the structure of a molecule dictates its properties and reactivity. By quantifying structural features, it becomes possible to predict the behavior of new or untested compounds. nih.gov
For a molecule like (4-Chlorophenyl)methylamine, QSAR and QSPR models could predict its reactivity in various chemical environments. These applications range from forecasting its interaction with biological targets like enzymes to assessing its environmental fate, such as degradation rates. wikipedia.orgrsc.org The development process involves compiling a dataset of related molecules with known reactivity data, calculating relevant molecular descriptors, creating a mathematical model using statistical methods, and rigorously validating the model's predictive power. biointerfaceresearch.comresearchgate.net
Development of Predictive Models for Reaction Outcomes
A significant application of QSAR/QSPR is the development of models that can predict the outcomes of chemical reactions, including reaction rates, product formation, and degradation pathways. nih.gov This is particularly relevant for amines, which are prevalent in pharmaceuticals and industrial chemicals and can undergo various metabolic reactions such as N-dealkylation or oxidation. mdpi.com
Machine learning algorithms and statistical regression techniques are at the forefront of developing these predictive models. mdpi.comnih.gov For instance, researchers have successfully used multiple linear regression and machine learning approaches to create QSPR models that predict the oxidative degradation rate of various amines used in CO2 capture processes. nih.govacs.org In one study, a model based on descriptors like dipole moment and pKₐ achieved a high correlation (R² of 0.85) between predicted and experimental degradation data for a set of 15 amines. nih.govacs.org Another study developed nonlinear models to predict CO₂ absorption rates in amine solutions with even higher accuracy (R² up to 0.954). nih.govacs.org
More advanced models utilize neural networks to anticipate reaction outcomes from a list of potential products. By training on vast databases of known experimental reactions, these models can rank the likelihood of different products forming. nih.gov For a given set of reactants, one such model correctly identified the major product in over 71% of cases. nih.gov For a compound such as (4-Chlorophenyl)methylamine, these models could predict its major metabolites or degradation products under specific conditions.
A critical aspect of any predictive model is defining its Applicability Domain (AD). mdpi.com The AD specifies the chemical space for which the model is expected to provide reliable predictions, preventing inaccurate extrapolations to molecules that are structurally very different from the training set. wikipedia.orgmdpi.com
Table 1: Examples of Predictive Models for Amine Reactivity
| Model Type | Predicted Property/Outcome | Basis of Model | Reported Accuracy (R²) |
| QSPR (Multiple Linear Regression) | Oxidative Degradation Rate | Dipole moment, pKₐ, topology descriptors | 0.850 |
| QSPR (Nonlinear) | CO₂ Absorption Rate | Structural descriptors for 17 ring-shaped amines | 0.954 |
| QSPR (Artificial Neural Network) | Aqueous Solubility of Benzylamine (B48309) Salts | Binding energy, surface area, MW, clogP | 0.850 |
| Machine Learning (Voting Model) | N-dealkylation Occurrence | Optimized molecular descriptors | Not specified |
This table is generated based on data from multiple sources. mdpi.comnih.govacs.orgnih.gov
Correlation of Structural Descriptors with Chemical Reactivity Profiles
The foundation of any QSAR/QSPR model is the use of molecular descriptors—numerical values that quantify the physicochemical and structural properties of a molecule. biointerfaceresearch.com The reactivity of aromatic amines, a class that includes (4-Chlorophenyl)methylamine, is often correlated with a combination of electronic, steric, and topological descriptors.
Studies on substituted anilines have shown that their reaction rates can be effectively predicted using descriptors such as dissociation constants (pKa), Hammett sigma constants, and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO). nih.govacs.org The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for correlating the reaction rates and equilibrium constants of benzene (B151609) derivatives with substituent-dependent parameters. libretexts.org The sensitivity of a reaction to substituent effects is measured by the reaction constant (ρ), where a large value indicates high sensitivity. libretexts.org
For (4-Chlorophenyl)methylamine, key structural features influencing its reactivity would include:
The 4-chloro substituent: As an electron-withdrawing group, the chlorine atom influences the electron density of the aromatic ring and the basicity of the amine nitrogen. This effect can be quantified using Hammett constants.
The pentyl group: This N-alkyl group introduces steric hindrance around the nitrogen atom, which can affect its accessibility in reactions. nih.gov It also increases the molecule's lipophilicity.
The benzylamine core: The reactivity is inherently tied to the properties of the aromatic ring and the nitrogen lone pair.
Modern computational methods also employ descriptors derived from quantum chemistry, such as theoretically calculated atomic charges (e.g., Hirshfeld charges) and the molecular electrostatic potential (MESP). acs.orgnih.gov These descriptors provide a more detailed picture of the electron distribution and can identify the most likely sites for electrophilic or nucleophilic attack. acs.orgnih.gov For example, research has demonstrated strong correlations between computed barrier heights for electrophilic aromatic substitution and the Hirshfeld charges on the reacting carbon atoms. acs.orgnih.gov
Table 2: Correlation of Structural Descriptors with Chemical Reactivity
| Structural Descriptor | Type | Correlated Reactivity/Property | Relevant Compound Class |
| pKa (Dissociation Constant) | Physicochemical | Reaction Rates, Sorption Kinetics | Substituted Anilines |
| Hammett Sigma (σ) Constant | Electronic | Reaction Rates, Equilibrium Constants | Substituted Benzenes |
| HOMO/LUMO Energy | Quantum Chemical | Oxidation/Reduction Potential, Reaction Rates | Aromatic Amines |
| Hirshfeld Charge | Quantum Chemical | Reaction Barriers, Regioselectivity | Aromatic Compounds |
| Molecular Electrostatic Potential (MESP) | Quantum Chemical | Positional Reactivity, Hydrogen Bonding | Substituted Benzenes |
| Alkyl Chain Length | Steric/Topological | Degradation Rates | Aliphatic/Aromatic Amines |
This table is generated based on data from multiple sources. nih.govnih.govacs.orglibretexts.orgacs.orgnih.gov
Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis
Utilization in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The nitrogen atom of (4-Chlorophenyl)methylamine could, in principle, be incorporated into various heterocyclic ring systems.
Nitrogen-Containing Heterocycles
The secondary amine functionality of (4-Chlorophenyl)methylamine makes it a potential precursor for the synthesis of various nitrogen-containing heterocycles. For instance, it could theoretically undergo condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered rings such as pyrrolidines, piperidines, or their derivatives. The presence of the 4-chlorophenyl group could influence the reactivity and properties of the resulting heterocyclic products.
Fused Ring Systems
The synthesis of fused ring systems often involves intramolecular cyclization reactions. While there are no specific examples in the literature using (4-Chlorophenyl)methylamine, one could envision scenarios where this compound, after appropriate functionalization, could serve as a precursor to fused heterocyclic systems. For example, if a reactive group were introduced onto the pentyl chain or the phenyl ring, an intramolecular cyclization could potentially lead to the formation of a fused ring structure.
Precursor for Complex Acyclic Molecules
The secondary amine of (4-Chlorophenyl)methylamine can also be a key functional group in the construction of complex acyclic molecules. It can undergo reactions such as N-alkylation, N-acylation, and conjugate additions to build larger, non-cyclic structures with defined stereochemistry and functionality. The lipophilic pentyl chain and the rigid 4-chlorophenyl group would impart specific steric and electronic properties to the resulting acyclic molecules.
Application in Ligand Design and Coordination Chemistry Research
Amines are well-established ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can coordinate to metal centers. The N-atom in (4-Chlorophenyl)methylamine could act as a Lewis base and bind to various transition metals. The electronic properties of the 4-chlorophenyl group and the steric bulk of the pentyl group would influence the coordination geometry and the stability of the resulting metal complexes. Research on related benzylamine (B48309) derivatives has shown their utility in forming platinum(IV) complexes with potential anticancer activities.
Integration into Supramolecular Architecture Research
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The aromatic 4-chlorophenyl group in (4-Chlorophenyl)methylamine could participate in π-π stacking interactions, while the N-H bond (if protonated) could act as a hydrogen bond donor. These non-covalent interactions could, in principle, be exploited to direct the self-assembly of this molecule into larger, ordered supramolecular structures.
Derivatization and Analog Synthesis Research Based on 4 Chlorophenyl Methylamine
Synthesis of Analogs with Modifications at the 4-Chlorophenyl Moiety
The 4-chlorophenyl group is a common starting point for analog synthesis, with researchers exploring a variety of substitutions on the phenyl ring and even replacing the entire ring with other aromatic systems.
The electronic and steric properties of the phenyl ring can be finely tuned by altering the substituents. Research has demonstrated the synthesis of numerous analogs by replacing the chlorine atom at the para-position with other functional groups or by introducing additional substituents.
For instance, a series of multisubstituted benzoxazoles, benzimidazoles, and benzothiazoles have been synthesized where the substitution pattern on the phenyl ring plays a critical role. esisresearch.org In these studies, electron-withdrawing groups such as a second chlorine atom or a nitro group at position 5 of the benzazole nucleus were found to be significant. esisresearch.org The synthesis of these analogs often involves nucleophilic aromatic substitution reactions. For example, the fluorine atom of 3- or 4-fluoronitrobenzene can be displaced by various secondary amines to generate substituted nitrobenzene (B124822) precursors. nih.gov These intermediates can then be further elaborated.
In other work, the synthesis of substituted benzyl (B1604629) nitrofuranyl amides was achieved starting from substituted benzonitriles. nih.gov For example, 3,4-difluorobenzonitrile (B1296988) was reacted with cyclic secondary amines, leading to the substitution of the para-fluorine group. nih.gov This highlights a common strategy where an activating group, such as a nitrile, facilitates the introduction of new substituents onto the phenyl ring. The resulting substituted benzonitriles can then be reduced to the corresponding benzylamines and subsequently acylated. nih.gov
The following table summarizes examples of substitutions made on the phenyl ring of benzylamine (B48309) derivatives:
| Starting Material | Reagent/Condition | Resulting Substitution | Reference |
| 3- or 4-fluoronitrobenzene | Secondary amines (e.g., morpholine (B109124), 1-methyl-piperazine) | Replacement of fluorine with various amines | nih.gov |
| 3,4-difluorobenzonitrile | Cyclic secondary amines | Substitution of the para-fluorine | nih.gov |
| 4-bromoindoles | Sequential Vilsmeier-Haack, Henry nitroaldol condensation, reduction, and allylation | Formation of seco-C/D ring analogues of ergot alkaloids | beilstein-journals.org |
Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a widely used strategy in drug design. cambridgemedchemconsulting.com In the context of (4-chlorophenyl)methylamine derivatives, the entire 4-chlorophenyl ring can be replaced by a heteroaryl ring system to explore new chemical space and potentially improve properties.
Common heteroaryl bioisosteres for a phenyl ring include pyridyl, thienyl, and thiophene (B33073) rings. cambridgemedchemconsulting.com Research on benzylamine antimycotics has shown the successful replacement of the phenyl ring with a benzo[b]thienyl group, leading to highly potent compounds. nih.gov The synthesis of such analogs often involves coupling reactions or building the molecule from a heteroarylmethylamine precursor. For example, a series of 5-formyl-, 5-(aminocarbonyl)-, or 5- and 6-nitro derivatives of 2-(4-methoxyphenyl)benzimidazoles, benzoxazoles and benzothiazoles have been synthesized and evaluated. esisresearch.org
The synthesis of novel substituted 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives has also been reported, starting from cyanuric chloride. researchgate.net This demonstrates the use of triazine as a core heterocyclic structure. The general approach involves the sequential substitution of the chlorine atoms on the triazine ring.
| Original Moiety | Heteroaryl Replacement | Synthetic Approach | Reference |
| Phenyl | Benzo[b]thienyl | Not specified in abstract | nih.gov |
| Phenyl | Benzoxazole, Benzimidazole, Benzothiazole | Synthesis from substituted precursors | esisresearch.org |
| Phenyl | 1,3,5-triazine | Substitution reactions on cyanuric chloride | researchgate.net |
Exploration of Pentyl Chain Modifications
The length of the N-alkyl chain is a critical parameter that has been extensively studied in various classes of bioactive amines. For example, in a series of N-alkyl-9-aminoacridines, a clear structure-activity relationship was observed with respect to the N-alkyl chain length, with optimal activity found for chains ranging from 10 to 14 carbons. nih.gov Similarly, the antifungal properties of N-alkyl-β-D-glycosylamine derivatives were shown to be dependent on the length of the alkyl chain, which was varied from 6 to 18 carbons. nih.gov
The synthesis of analogs with varying chain lengths is typically achieved through N-alkylation of the parent amine (4-chlorobenzylamine) with the appropriate alkyl halide or by reductive amination of 4-chlorobenzaldehyde (B46862) with the desired primary amine. A variety of N-alkylation methods for amines using alcohols as alkylating agents have been developed, often employing metal catalysts such as manganese or ruthenium complexes. organic-chemistry.org
Introducing branching or unsaturation into the N-alkyl chain can significantly alter the conformational flexibility and steric profile of the molecule. For instance, the replacement of a linear alkyl group with a branched one, such as an isobutyl or neopentyl group, can provide insights into the steric requirements of the binding site.
The synthesis of such analogs can be accomplished using the same general N-alkylation or reductive amination methods, but with branched or unsaturated alkylating agents or amines. For example, the alkylation of piperazine (B1678402) derivatives with bromomethyl-cyclopropane has been reported to introduce a cyclopropylmethyl group. nih.gov
Chemical Modifications at the Amine Nitrogen
The secondary amine nitrogen in (4-Chlorophenyl)methylamine is a key functional group that can be readily modified to form a variety of derivatives, most commonly amides and sulfonamides.
N-acylation is a fundamental reaction in organic synthesis and can be achieved by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. nih.govbath.ac.uk For example, N-acylation of secondary amines with N-protected aminoacylbenzotriazoles has been shown to proceed in good yields. nih.gov This method offers a way to introduce amino acid fragments onto the nitrogen atom. The use of acyl chlorides, while common, can be disadvantageous due to the formation of an amine salt byproduct. libretexts.org
Similarly, the formation of sulfonamides is readily accomplished by reacting the amine with a sulfonyl chloride. libretexts.org The resulting sulfonamides have different electronic and steric properties compared to the parent amine or the corresponding amides.
These modifications can have a profound impact on the basicity and hydrogen bonding capacity of the nitrogen atom, which in turn can influence the compound's biological interactions.
The following table provides examples of modifications at the amine nitrogen:
| Reaction Type | Reagent | Resulting Functional Group | Reference |
| N-Acylation | N-protected aminoacylbenzotriazoles | Amide | nih.gov |
| N-Acylation | Acyl chloride | Amide | libretexts.org |
| N-Sulfonylation | Sulfonyl chloride | Sulfonamide | libretexts.org |
Amide and Carbamate (B1207046) Formation
The transformation of amines into amides and carbamates is a fundamental aspect of organic synthesis, often employed to create compounds with specific biological activities or to act as protecting groups. Research in this area, particularly with scaffolds related to (4-Chlorophenyl)methylamine, has led to various established and novel synthetic protocols.
Amide synthesis typically involves the acylation of the amine. For instance, the reaction of a (4-chlorophenyl)methylamine derivative with an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine, is a common method. google.com More advanced techniques involve multi-component coupling reactions. A notable example is a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides, which provides a direct route to α-substituted amides. organic-chemistry.org
Carbamate formation from amines like (4-Chlorophenyl)methylamine can be achieved through several methodologies. The carbamate group is a key structural element in many therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding. nih.gov Traditional methods include the reaction of the amine with chloroformates. For example, optically active carbamates have been prepared by reacting (R)-(-)-(4-chlorophenyl)-phenylmethylamine with reagents like 2,2,2-trichloroethylchloroformate. google.com
Modern approaches offer milder and more efficient routes. A three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide in the presence of cesium carbonate and a phase-transfer catalyst represents an efficient synthesis of carbamates under mild conditions. organic-chemistry.orgacs.org This method is advantageous as it often avoids side reactions like N-alkylation. organic-chemistry.org Another significant method is the Curtius rearrangement, where a carboxylic acid is converted into an acyl azide (B81097), which then rearranges to an isocyanate that can be trapped by an alcohol to form the carbamate. nih.gov
| Derivative Type | Starting Material | Reagents | Key Features of the Method | Reference |
|---|---|---|---|---|
| Amide | (S)-4-chlorobenzhydryl amine | Acyl chloride, organic base | Standard acylation reaction. | google.com |
| Carbamate | (R)-(-)-(4-chlorophenyl)-phenylmethylamine | 2,2,2-trichloroethylchloroformate | Formation of optically active carbamates. | google.com |
| Carbamate | Primary amines | CO2, alkyl halide, Cs2CO3, TBAI | Mild, three-component coupling with resistance to racemization for chiral substrates. | organic-chemistry.orgacs.org |
| Carbamate | Carboxylic acid | Di-tert-butyl dicarbonate, NaN3, then an alcohol | Involves Curtius rearrangement of an acyl azide intermediate. | nih.gov |
| Carbamate | (4-chlorophenyl)carbamic chloride | Methanol, ethanol (B145695) (reflux) | Direct synthesis from a carbamic chloride. | nih.gov |
Quaternization Studies
The quaternization of amines involves the alkylation of the nitrogen atom to form a quaternary ammonium (B1175870) salt. This transformation is significant for altering the physicochemical properties of a molecule, such as its solubility and interaction with biological targets. For a secondary amine like (4-Chlorophenyl)methylamine, quaternization would involve its reaction with an alkylating agent.
Studies on the quaternization of various amines provide insight into the potential reactions for (4-Chlorophenyl)methylamine derivatives. The reactivity in quaternization reactions is influenced by factors such as the nucleophilicity of the amine, the nature of the alkylating agent, and steric hindrance around the nitrogen atom. nih.gov
For example, research on the quaternization of poly(4-vinyl pyridine) has shown that activated halides like chloro 2-propanone and 2-chloroacetamide (B119443) can lead to quantitative quaternization at room temperature. researchgate.net In contrast, less reactive alkyl halides may require more forcing conditions or result in lower conversions. nih.gov The choice of solvent can also play a crucial role; for instance, polar aprotic solvents like DMF are often used. researchgate.net
The synthesis of quaternary ammonium salts from morpholine derivatives has been achieved by reacting them with 2-halo-4,6-dialkoxy-1,3,5-triazines. google.com This highlights the use of specialized alkylating agents to achieve specific quaternary structures. Furthermore, the development of bench-stable N-quaternized ketene (B1206846) N,O-acetals through the reaction of pyridine (B92270) or aniline (B41778) bases with acetylenic ethers and a Brønsted or Lewis acid demonstrates innovative approaches to forming quaternized nitrogen centers. researchgate.net
| Amine Type | Alkylating Agent/Method | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Poly(4-vinyl pyridine) | Chloro 2-propanone or 2-chloroacetamide | DMF, room temperature | Quantitative quaternization with activated halides. | researchgate.net |
| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with various amines | Aromatic and aliphatic amines | Acetonitrile or solvent-free, 70-100 °C | Reaction yield is influenced by steric hindrance and nucleophilicity of the amine. | nih.gov |
| 4-methylmorpholine | 2-chloro-4,6-dimethoxy-1,3,5-triazine | Ethyl acetate, 5-10 °C | Formation of a triazinyl-substituted quaternary ammonium salt. | google.com |
| Pyridine or aniline bases | Acetylenic ethers and a Brønsted or Lewis acid | - | Synthesis of bench-stable N-quaternized ketene N,O-acetals. | researchgate.net |
Structure-Reactivity Relationship Studies in Derived Analogs
The relationship between the structure of the analogs derived from (4-Chlorophenyl)methylamine and their chemical reactivity is a critical area of investigation. These studies help in understanding the electronic and steric effects of different substituents on the reaction outcomes.
In carbamate synthesis, the structure of the starting amine and the reagents can significantly influence the reaction. For instance, the use of chiral substrates in certain three-component coupling reactions has been shown to proceed without racemization, indicating that the reaction conditions are mild enough to preserve the stereochemical integrity of the molecule. organic-chemistry.org
In quaternization reactions, steric hindrance around the nitrogen atom is a major determinant of reactivity. A study on the quaternization of pyridine derivatives with a bulky sugar sulfonate showed that 2-methylpyridine (B31789) gave a significantly lower yield (31%) compared to pyridine (78%) under the same conditions. nih.gov This is a clear indication of steric hindrance from the methyl group at the 2-position impeding the approach of the alkylating agent. Similarly, the nucleophilicity of the amine plays a role; for example, 4-(N,N-dimethylamine)pyridine (DMAP), which is more nucleophilic than pyridine, was expected to react more efficiently, though in the specific studied case, it resulted in a lower yield under the initial conditions, suggesting a more complex interplay of factors. nih.gov
The electronic nature of the substituents on the aromatic ring of (4-Chlorophenyl)methylamine analogs also influences reactivity. The electron-withdrawing nature of the chlorine atom at the 4-position decreases the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine. This can affect the rates of both amide/carbamate formation and quaternization. In multi-step syntheses, such as the preparation of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, the reactivity of intermediate functional groups is guided by the electronic properties of the entire molecule. nih.gov
The stability of the resulting products is also a key aspect of structure-reactivity relationships. For example, the synthesis of bench-stable N-quaternized ketene N,O-acetals was successful with certain aniline and pyridine derivatives, highlighting how the structure of the parent amine contributes to the stability of the quaternized product. researchgate.net
Future Directions in 4 Chlorophenyl Methylamine Research
Exploration of Unconventional Synthetic Routes
The conventional synthesis of secondary amines like (4-Chlorophenyl)methylamine typically involves the reductive amination of 4-chlorobenzaldehyde (B46862) with pentylamine. This process, while reliable, often utilizes stoichiometric amounts of hydride reagents and can present challenges in product purification. masterorganicchemistry.com Future research is increasingly focused on more atom-economical and environmentally benign alternatives.
One promising area is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology. researchgate.net This strategy utilizes a catalyst, often based on transition metals like iridium or ruthenium, to temporarily 'borrow' hydrogen from an alcohol (which can be formed in situ from the aldehyde), use the resulting carbonyl to form an imine with the amine, and then return the hydrogen to reduce the imine to the final amine product. This approach avoids the need for external reducing agents and typically generates water as the only byproduct.
Another emerging field is photocatalysis, where visible light is used to drive the chemical transformation. Photocatalytic reductive amination could offer a green alternative, operating under mild conditions and utilizing light as a traceless reagent.
Table 1: Comparison of Synthetic Routes for (4-Chlorophenyl)methylamine
| Synthetic Strategy | Reactants | Key Reagents/Catalysts | Advantages | Potential Challenges |
| Conventional Reductive Amination | 4-Chlorobenzaldehyde, Pentylamine | Sodium borohydride (B1222165) (NaBH₄), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com | High yields, well-established, broad substrate scope. harvard.edu | Generates stoichiometric waste, requires anhydrous conditions. |
| Borrowing Hydrogen Catalysis | 4-Chlorobenzyl alcohol (or aldehyde), Pentylamine | [RuCpCl₂]₂, Iridium complexes researchgate.net | Atom-economical, generates water as a byproduct, catalytic. | Requires higher temperatures, catalyst cost and sensitivity. |
| Catalytic Transfer Hydrogenation | 4-Chlorobenzaldehyde, Pentylamine | Ammonium (B1175870) formate, CpIr complexes organic-chemistry.org | Mild conditions, avoids gaseous H₂, uses readily available hydrogen source. | Catalyst complexity, potential for side reactions. |
| Direct Reductive Amination with H₂ | 4-Chlorobenzaldehyde, Pentylamine | H₂, CoCl₂/NaBH₄ (for in situ catalyst generation) organic-chemistry.org | Uses clean H₂ gas, high selectivity. organic-chemistry.org | Requires specialized high-pressure equipment. |
Deeper Insights into Reaction Pathways and Catalysis
A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient catalysts. For the synthesis of (4-Chlorophenyl)methylamine and related compounds, research is moving beyond simply reporting yields to elucidating the intricate steps of catalysis.
The reductive amination pathway involves the initial formation of a carbinolamine, followed by dehydration to an imine (or iminium ion), which is then reduced. masterorganicchemistry.com The efficiency of this process is highly dependent on the catalyst and reaction conditions. For instance, the choice of reducing agent can be critical; sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are favored as they selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comharvard.edu
Future research will likely focus on:
Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts (e.g., [RuCl₂(p-cymene)]₂) offer high activity, heterogeneous catalysts provide advantages in terms of separation and reusability. organic-chemistry.orgresearchgate.net The development of robust, reusable catalysts for the synthesis of (4-Chlorophenyl)methylamine derivatives is a key objective.
Mechanism-Based Catalyst Design: By understanding the electronic and steric factors that govern each step of the catalytic cycle, new catalysts can be designed. For example, ligands can be modified to enhance the rate of imine formation or the subsequent reduction.
Kinetic Studies: Detailed kinetic analysis can reveal the rate-determining step of the reaction, providing valuable information for process optimization.
Table 2: Selected Catalytic Systems for Reductive Amination
| Catalyst System | Description | Typical Application | Reference |
| InCl₃/Et₃SiH/MeOH | Indium(III) chloride with a silane (B1218182) reducing agent. | Highly chemoselective for various amines and carbonyls. | organic-chemistry.org |
| [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Ruthenium-based catalyst with a silane reductant. | Efficient for reductive amination of aldehydes with anilines. | organic-chemistry.org |
| CoCl₂/NaBH₄ | In situ generation of amorphous Cobalt nanoparticles. | Uses H₂ gas as the reductant under mild conditions. | organic-chemistry.org |
| Cp*Ir complexes | Iridium complexes with a picolinamide (B142947) moiety. | Direct reductive amination of ketones using ammonium formate. | organic-chemistry.org |
Advanced Computational Modeling for Complex Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting reactivity and elucidating complex reaction mechanisms at the molecular level. figshare.com For the (4-Chlorophenyl)methylamine system, computational modeling can provide insights that are difficult or impossible to obtain through experimentation alone.
Future applications of computational modeling in this area include:
Transition State Analysis: Calculating the energy barriers for different reaction pathways (e.g., desired C-N bond formation vs. undesired side reactions) can help in selecting optimal reaction conditions and catalysts. figshare.com
Catalyst Screening: Virtual screening of potential catalysts can be performed to identify promising candidates before committing to laboratory synthesis and testing. This can accelerate the discovery of more efficient and selective catalysts for the synthesis of (4-Chlorophenyl)methylamine. figshare.com
Understanding Selectivity: Modeling can explain the origins of chemo- and regioselectivity in complex reactions, guiding the rational design of experiments to favor the desired product. For instance, it can help understand why certain reducing agents are more selective for the iminium ion over the carbonyl group.
By simulating the interaction between reactants and catalysts, researchers can build predictive models that correlate catalyst structure with catalytic performance, paving the way for the rational design of next-generation catalytic systems. figshare.com
Expanding the Scope of (4-Chlorophenyl)methylamine as a Synthetic Synthon
Beyond its direct applications, the (4-Chlorophenyl)methylamine scaffold serves as a valuable synthetic synthon—a building block for constructing more complex and potentially functional molecules. The presence of the secondary amine and the electronically-defined aromatic ring provides multiple points for further chemical modification.
Future research will likely explore the transformation of this amine into a variety of molecular architectures:
Heterocycle Synthesis: The amine nitrogen can act as a nucleophile in intramolecular or intermolecular cyclization reactions to form nitrogen-containing heterocycles. For example, reaction with appropriate difunctional reagents could lead to the formation of piperidines, pyrrolidines, or other ring systems that are prevalent in medicinal chemistry. Research has shown that related (4-chlorophenyl)amino moieties can be used to synthesize pyrrol-3-one derivatives. mdpi.com
Late-Stage Functionalization: The aromatic ring can be further functionalized via electrophilic aromatic substitution or cross-coupling reactions. This allows for the introduction of additional chemical groups to fine-tune the properties of the final molecule.
Directed Metalation: The amine group can potentially direct ortho-lithiation or other metalation reactions, allowing for selective functionalization of the carbon atom adjacent to the benzylamine (B48309) group, opening up novel synthetic pathways.
By treating (4-Chlorophenyl)methylamine not as an endpoint but as a starting point, chemists can unlock a wide array of new compounds with diverse structures and potential functions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Chlorophenyl)methylamine, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via reductive amination or alkylation techniques. For example, reacting 4-chlorobenzaldehyde with pentylamine under acidic/basic conditions forms the imine intermediate, followed by reduction using NaBH4 or catalytic hydrogenation. Yield optimization depends on solvent polarity (e.g., methanol vs. THF), temperature control (20–60°C), and purification via recrystallization or column chromatography . Industrial protocols emphasize scalability but may substitute costlier reagents (e.g., LiAlH4) with alternatives like NaBH3CN .
Q. How can the molecular structure of (4-Chlorophenyl)methylamine be characterized using computational and experimental methods?
- Methodological Answer :
- Computational : Density Functional Theory (DFT) calculations predict bond angles, electrostatic potential surfaces, and HOMO-LUMO gaps, aiding in understanding reactivity .
- Experimental : NMR (¹H/¹³C) confirms substituent positions (e.g., chlorophenyl proton shifts at δ 7.2–7.4 ppm). Mass spectrometry (EI-MS) identifies molecular ion peaks (e.g., m/z 211.7 for [M+H]+). HPLC with UV detection (λ ~254 nm) assesses purity .
Q. What are the foundational biological activities reported for (4-Chlorophenyl)methylamine analogs?
- Methodological Answer : Structural analogs (e.g., pyrrolidine or pyrazole derivatives) show serotonin/norepinephrine reuptake inhibition (IC50 ~50–200 nM) in vitro, suggesting potential antidepressant activity . Standard assays include radioligand binding (e.g., SERT/ NET transporters) and cell-based uptake studies using HEK-293 cells transfected with human transporters .
Advanced Research Questions
Q. What strategies are employed to analyze the receptor interaction mechanisms of (4-Chlorophenyl)methylamine in neuropharmacological studies?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor binding. For example, docking into the serotonin transporter (SERT) active site reveals hydrophobic interactions with Phe341 and hydrogen bonding with Thr439 . Surface plasmon resonance (SPR) measures binding kinetics (ka/kd), while mutagenesis studies validate critical residues (e.g., Ala substitution in SERT reduces affinity by >50%) .
Q. How do structural modifications of the pentyl and chlorophenyl groups affect the compound's pharmacokinetics and bioactivity?
- Methodological Answer :
- Pentyl Chain : Elongation to hexyl increases logP (lipophilicity) by ~0.5 units, enhancing blood-brain barrier permeability (PAMPA-BBB assay) but reducing aqueous solubility (logS from -3.5 to -4.2) .
- Chlorophenyl Substituent : Fluorine substitution at the para position lowers metabolic stability (CYP2D6 t1/2 decreases from 120 to 60 min) but improves selectivity for dopamine D3 receptors (Ki shift from 150 nM to 40 nM) .
- Experimental Validation : Comparative SAR studies using radiolabeled analogs (³H/¹⁴C) quantify tissue distribution and metabolite profiling via LC-MS/MS .
Q. What contradictions exist in the reported biological activities of (4-Chlorophenyl)methylamine analogs, and how can they be resolved methodologically?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC50 ranges from 10 μM to >100 μM in cancer cells) arise from assay conditions (e.g., serum concentration, exposure time). Harmonizing protocols (e.g., 48-hour MTT assays in RPMI-1640 + 10% FBS) reduces variability . Meta-analysis of published data using tools like RevMan (Cochrane) identifies outlier studies, while orthogonal assays (e.g., ATP-luminescence vs. trypan blue exclusion) confirm results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
